

Comprehensive Technical Guide: 3-Bromo-5-chloro-4-(methylthio)pyridine

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-4-(methylthio)pyridine

CAS No.: 261625-68-7

Cat. No.: B6322303

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Executive Summary & Chemical Significance

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic scaffolds serve as critical building blocks. **3-Bromo-5-chloro-4-(methylthio)pyridine** (CAS: 1335052-85-1) represents a prime example of such a scaffold[1][2]. Characterized by the presence of orthogonal halogens (bromine and chlorine) and an oxidizable methylthio ether, this molecule offers a unique electronic and steric environment.

The strategic placement of these substituents on the pyridine core allows researchers to execute highly selective, sequential cross-coupling reactions and nucleophilic aromatic substitutions (

). This whitepaper details the physicochemical properties, the causality-driven synthetic methodologies, and the downstream functionalization logic required to leverage this compound in complex drug development workflows.

Physicochemical Profiling & Quantitative Data

Understanding the exact mass, isotopic distribution, and structural parameters of **3-Bromo-5-chloro-4-(methylthio)pyridine** is essential for accurate mass spectrometry (MS) validation and stoichiometric calculations during synthesis. The presence of both bromine and chlorine generates a highly distinct isotopic splitting pattern (M, M+2, M+4) in MS analysis, which serves as a built-in diagnostic tool for structural confirmation.

Table 1: Physicochemical and Structural Properties

Property	Value	Scientific Significance
Chemical Name	3-Bromo-5-chloro-4-(methylthio)pyridine	Standard IUPAC nomenclature.
CAS Registry Number	1335052-85-1	Unique identifier for the specific regioisomer[1][2].
Molecular Formula		Defines the exact atomic composition[1].
Molecular Weight	238.53 g/mol	Average mass used for bulk stoichiometric calculations[1].
Monoisotopic Mass	~236.90 Da	Target mass for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Acceptors	2 (N, S)	Relevant for predicting protein-ligand interactions.
Hydrogen Bond Donors	0	Indicates the molecule acts purely as a hydrophobic/acceptor moiety.

Synthetic Methodology: Regioselective

Because commercially available multi-halogenated pyridines can be cost-prohibitive, synthesizing **3-Bromo-5-chloro-4-(methylthio)pyridine** from simpler precursors like 3-bromo-4,5-dichloropyridine (CAS: 1001056-83-2) is a highly efficient strategy[3][4].

The Causality of the Reaction Design

The synthesis relies on a Nucleophilic Aromatic Substitution (

). The nitrogen atom in the pyridine ring strongly withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and activating the 2- and 4-positions toward nucleophilic attack. The halogens at positions 3 and 5 provide additional inductive electron withdrawal. Consequently, the chloride at the 4-position becomes highly labile. By utilizing sodium methanethiolate (NaSMe) at low temperatures, the strongly nucleophilic thiolate anion selectively displaces the 4-chloro group, leaving the 3-bromo and 5-chloro groups perfectly intact.

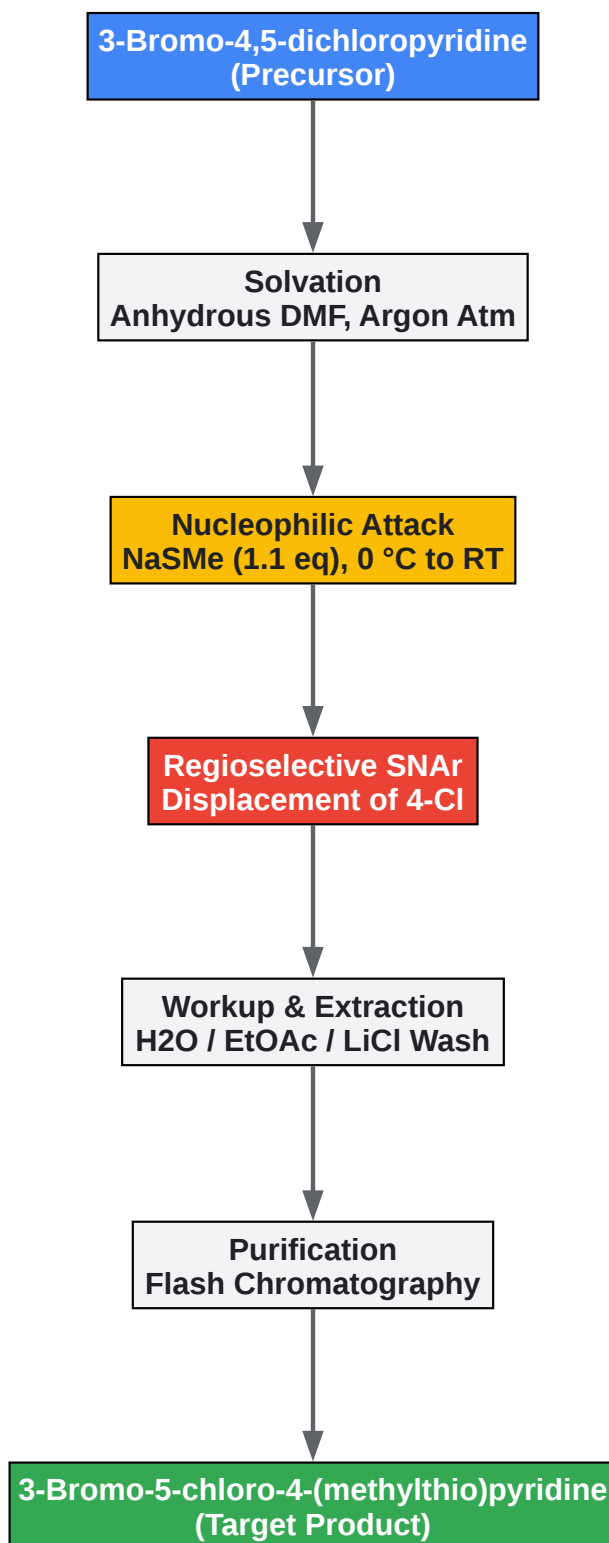
Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls are embedded to ensure reaction fidelity.

- Precursor Solvation: In an oven-dried, argon-purged Schlenk flask, dissolve 3-bromo-4,5-dichloropyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
 - Causality: Anhydrous DMF is chosen because its high dielectric constant stabilizes the MeS⁻ transition state, drastically accelerating the pathway.
- Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add sodium methanethiolate (NaSMe, 1.1 equiv) in small portions over 15 minutes.
 - Causality: Maintaining 0 °C suppresses unintended displacement of the 5-chloro group or potential benzyne-intermediate pathways, ensuring strict regioselectivity at the 4-position.
- Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via LC-MS.
- Validation & Quality Control (In-Process): Analyze the LC-MS trace. The disappearance of the starting material mass and the appearance of the target mass (m/z ~237.9 [M+H]⁺) with the characteristic Br/Cl isotopic cluster confirms successful conversion.
- Quenching & Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution or brine (3 × 20 mL).

- Causality: DMF is highly miscible with water and organics; washing with LiCl specifically pulls residual DMF into the aqueous phase, preventing contamination during isolation.
- Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to yield the pure product.



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Synthetic workflow for **3-Bromo-5-chloro-4-(methylthio)pyridine** via regioselective SNAr.

Downstream Functionalization & Orthogonal Reactivity

The true value of **3-Bromo-5-chloro-4-(methylthio)pyridine** lies in its programmable reactivity. Drug development professionals utilize this scaffold to build complex multi-ring systems through a sequence of orthogonal reactions.

Pathway A: Selective Palladium-Catalyzed Cross-Coupling

The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond. This thermodynamic difference allows for highly selective oxidative addition by Palladium(0) catalysts at the 3-position. Researchers can perform Suzuki-Miyaura (boronic acids), Sonogashira (terminal alkynes), or Buchwald-Hartwig (amines) couplings exclusively at the bromine site, leaving the 5-chloro group untouched for subsequent, harsher coupling conditions.

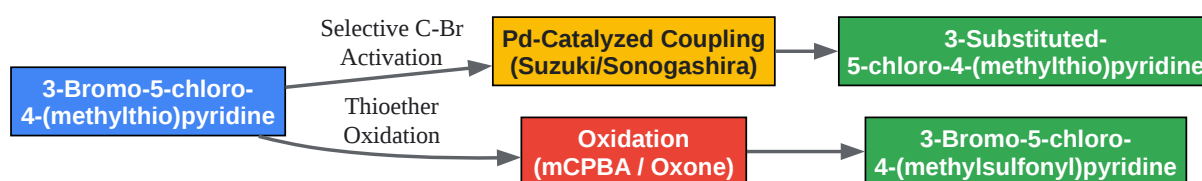
Pathway B: Thioether Oxidation and Late-Stage

The methylthio (-SMe) group is generally stable to cross-coupling conditions, acting as a robust protecting/masking group. However, it can be readily oxidized using meta-chloroperoxybenzoic acid (mCPBA) or Oxone to form a methylsulfonyl (

) group. The

moiety is an exceptional leaving group. Once oxidized, the 4-position becomes highly susceptible to a second, late-stage

reaction, allowing for the introduction of complex amines, alkoxides, or chiral nucleophiles that might not have survived earlier synthetic steps.



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Divergent functionalization pathways exploiting orthogonal reactivity.

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